molecular formula C10H14ClN3O B1437972 1-Isonicotinoylpiperazinetrihydrochloride CAS No. 1185303-34-7

1-Isonicotinoylpiperazinetrihydrochloride

Cat. No.: B1437972
CAS No.: 1185303-34-7
M. Wt: 227.69 g/mol
InChI Key: LALWKPAAGSOTKC-UHFFFAOYSA-N
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Description

1-Isonicotinoylpiperazinetrihydrochloride is a chemical compound with the molecular formula C₁₀H₁₆Cl₃N₃O and a molecular weight of 300.61 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biochemistry. This compound is known for its role in various biochemical assays and as a reagent in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isonicotinoylpiperazinetrihydrochloride can be synthesized through the reaction of isonicotinic acid with piperazine in the presence of hydrochloric acid. The general synthetic route involves:

    Step 1: Dissolving isonicotinic acid in a suitable solvent such as ethanol.

    Step 2: Adding piperazine to the solution and stirring the mixture at room temperature.

    Step 3: Introducing hydrochloric acid to the reaction mixture to form the trihydrochloride salt.

    Step 4: Isolating the product by filtration and recrystallization from ethanol.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

  • Using large reactors for the reaction.
  • Employing continuous stirring and temperature control to ensure consistent product quality.
  • Utilizing industrial filtration and drying equipment to obtain the final product in pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Isonicotinoylpiperazinetrihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: It participates in nucleophilic substitution reactions, where the piperazine ring can be modified.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.

    Reduction Products: Reduced forms of the compound, often with altered functional groups.

    Substitution Products: Modified piperazine derivatives with different substituents.

Scientific Research Applications

1-Isonicotinoylpiperazinetrihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of complex molecules.

    Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-isonicotinoylpiperazinetrihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s effects are mediated through binding to active sites on proteins, altering their conformation and activity. Pathways involved include enzymatic catalysis and signal transduction processes.

Comparison with Similar Compounds

1-Isonicotinoylpiperazinetrihydrochloride can be compared with other similar compounds such as:

    Isonicotinoylpiperazine: Lacks the trihydrochloride component, resulting in different solubility and reactivity.

    Nicotinoylpiperazine: Similar structure but with a different pyridine ring substitution, leading to varied biological activities.

    Piperazinylpyridine derivatives: A broad class of compounds with diverse applications in medicinal chemistry.

Uniqueness: this compound is unique due to its specific combination of the isonicotinoyl group and piperazine ring, along with the trihydrochloride form, which enhances its solubility and reactivity in aqueous solutions.

Properties

CAS No.

1185303-34-7

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

piperazin-1-yl(pyridin-4-yl)methanone;hydrochloride

InChI

InChI=1S/C10H13N3O.ClH/c14-10(9-1-3-11-4-2-9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H

InChI Key

LALWKPAAGSOTKC-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C(=O)C2=CC=NC=C2.Cl.Cl.Cl

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=NC=C2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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